molecular formula C10H8ClN5O B11799585 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B11799585
M. Wt: 249.65 g/mol
InChI Key: URVZTBUOBHUGGF-UHFFFAOYSA-N
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Description

The compound 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a chloromethyl group at position 3 and a 3-methyl-1,2,4-oxadiazole moiety at position 6. This structure combines two pharmacologically significant heterocycles: the triazolopyridine system, known for its role in kinase inhibition and antimicrobial activity, and the 1,2,4-oxadiazole ring, which enhances metabolic stability and bioavailability . The chloromethyl group introduces electrophilic reactivity, enabling further functionalization, while the methyl substituent on the oxadiazole contributes to lipophilicity .

Properties

Molecular Formula

C10H8ClN5O

Molecular Weight

249.65 g/mol

IUPAC Name

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H8ClN5O/c1-6-12-10(17-15-6)7-3-2-4-16-8(5-11)13-14-9(7)16/h2-4H,5H2,1H3

InChI Key

URVZTBUOBHUGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route begins with the preparation of 3-chloromethyl-[1,2,4]triazolo[4,3-a]pyridine. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-a]Pyridine Family

Compound Name Key Structural Features Biological Activity Synthesis Highlights Reference
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole Triazolopyridine (C3: Cl-CH2; C8: 3-Me-oxadiazole) Not explicitly reported (potential kinase/antimicrobial) Likely via nucleophilic substitution or cycloaddition (similar to )
13b (Antimalarial sulfonamide) Triazolopyridine (C8: piperidinylsulfonyl; C2: benzodioxole-CH2) Antimalarial (IC50: <1 µM) General Procedure H: Alkylation of 12a with benzodioxole-CH2Cl
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole Triazolopyridine (C6: oxadiazole; C3: Cl-CH2; oxadiazole: 3-Et) Unreported (structural isomer) Positional isomerism alters reactivity and binding
6-{(1S)-1-[8-fluoro-6-(3-methyl-1,2-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-3-(2-methoxyethoxy)quinoline Triazolopyridine (C3: quinoline-CH2; C6: methyl-oxazole) Kinase inhibitor (Brd4 bromodomain) Multi-step coupling of triazolopyridine with quinoline

Oxadiazole-Containing Analogues

Compound Name Key Structural Features Physicochemical Properties Notes Reference
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Oxadiazole (C3: Me; C5: Cl-CH2) MW: 132.55 g/mol; Purity: ≥97% Lacks triazolopyridine; simpler scaffold
5-(Pyridazin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole Oxadiazole (C3: Cl-CH2; C5: pyridazine) MW: 194.6 g/mol Pyridazine vs. triazolopyridine alters π-π interactions
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazole-thiadiazole (C3: pyrazole; C6: variable R) Docking studies (14α-demethylase inhibition) Thiadiazole vs. oxadiazole affects electron density

Biological Activity

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure and an oxadiazole moiety. The presence of chlorine and methyl groups contributes to its unique chemical properties and biological activity.

  • Molecular Formula : C10H9ClN4O
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 1713639-44-1

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. Notably:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This compound has been shown to inhibit CDK2 activity, affecting the cell cycle progression from G1 to S phase. This inhibition is particularly relevant in cancer therapeutics as it leads to reduced cell proliferation in malignant cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro tests reveal that compounds similar to this compound show IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
Compound AMCF-70.15
Compound BA5490.75
Compound CU9371.50

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Activity Against MRSA : In a study evaluating its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM, indicating strong antimicrobial potential .

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study assessed the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines (CEM-13 and MT-4). The results indicated that certain derivatives exhibited greater cytotoxicity than doxorubicin, a standard chemotherapeutic agent .
  • Synergistic Effects with Antibiotics :
    Research on the synergistic effects of the compound with oxacillin against MRSA showed a significant reduction in bacterial counts when combined with sub-inhibitory concentrations of oxacillin, suggesting potential for combination therapy in resistant infections .

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